molecular formula C15H19N3O3S B2768644 N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 865161-12-2

N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2768644
CAS No.: 865161-12-2
M. Wt: 321.4
InChI Key: WIXIFPGIWQJXRE-ICFOKQHNSA-N
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Description

N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound is known for its unique chemical structure, which includes a benzothiazole ring, an acetamido group, and a methoxyethyl side chain. Its molecular formula is C14H18N2O3S, and it has a molecular weight of 294.37 g/mol.

Mechanism of Action

Target of Action

The primary target of this compound, also known as “N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide” or “F1359-1407” or “N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide” or “HMS1653C13”, is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .

Mode of Action

The compound interacts with PTP1B by binding to its catalytic and second aryl binding site . This interaction inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .

Biochemical Pathways

The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways play crucial roles in glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and promote weight loss, which are beneficial effects for the treatment of Type II diabetes .

Pharmacokinetics

The compound has demonstrated good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy , suggesting that it may have favorable ADME properties.

Result of Action

The compound exhibits good PTP1B inhibitory activity, with an IC50 value of 11.17 μM . It also demonstrates good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound could be a valuable lead molecule for the development of new antidiabetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with acetic anhydride to form the benzothiazole core. This intermediate is then reacted with 2-methoxyethylamine under controlled conditions to introduce the methoxyethyl side chain. Finally, the acetamido group is introduced through an acetylation reaction using acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group or the methoxyethyl side chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylbenzamide: Similar structure but with a methyl group on the benzamide ring.

    N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-chlorobenzamide: Similar structure but with a chlorine atom on the benzamide ring.

Uniqueness

N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl side chain and acetamido group contribute to its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-4-14(20)17-15-18(7-8-21-3)12-6-5-11(16-10(2)19)9-13(12)22-15/h5-6,9H,4,7-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXIFPGIWQJXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)NC(=O)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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